molecular formula C10H9NS B3056985 3-Amino-5-phenylthiophene CAS No. 75782-81-9

3-Amino-5-phenylthiophene

Cat. No. B3056985
CAS RN: 75782-81-9
M. Wt: 175.25 g/mol
InChI Key: GQNDKVSFMBAOLF-UHFFFAOYSA-N
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Description

3-Amino-5-phenylthiophene is a chemical compound with the molecular formula C10H9NS . It is related to other compounds such as Methyl 3-amino-5-phenylthiophene-2-carboxylate and 3-Amino-5-phenylthiophene-2-carboxylic acid .

Scientific Research Applications

Photoluminescent Material

3-Amino-5-phenylthiophene derivatives, such as 2-amino-3-cyano-4-phenylthiophene, have been investigated for their electrooxidation properties, which contribute to their potential as photoluminescent materials. These compounds exhibit photoluminescence, making them suitable for applications in materials science, particularly in the development of new luminescent materials (Ekinci, Horasan, Altundas, & Demir, 2000).

Antimicrobial Activity

Some derivatives of 3-Amino-5-phenylthiophene have shown significant antimicrobial properties. For instance, ethyl 2-amino-4-phenylthiophene-3-carboxylate derivatives exhibited antibacterial activity, highlighting the potential of these compounds in pharmaceutical research and development (Prasad, Angothu, Latha, & Nagulu, 2017).

Allosteric Enhancers in Medicinal Chemistry

2-Amino-3-benzoylthiophene and its derivatives have been studied for their role as allosteric enhancers at adenosine receptors. This research is significant in the context of medicinal chemistry, where these compounds could modulate receptor activity for therapeutic purposes (Luetjens, Zickgraf, Figler, Linden, Olsson, & Scammells, 2003).

Dye Chemistry

The Gewald reaction, which produces 2-aminothiophene, is instrumental in the synthesis of dyes. This reaction and its products, including derivatives of 3-Amino-5-phenylthiophene, have wide applications in dye chemistry, particularly in the production of azo dyes, fluorescent dyes, and electronic materials (Sabnis, 2016).

Corrosion Inhibition

Derivatives of 3-Amino-5-phenylthiophene, such as 5-(Phenylthio)-3H-pyrrole-4-carbonitriles, have been studied for their corrosion inhibition properties. These compounds show potential as effective corrosion inhibitors for metals like mild steel, particularly in acidic environments, which is significant for materials science and engineering applications (Verma, Ebenso, Bahadur, Obot, & Quraishi, 2015).

Antimicrobial Agents

Further emphasizing its antimicrobial potential, various 3-Amino-5-phenylthiophene derivatives have been synthesized and shown to exhibit antimicrobial activity against a range of bacteria and fungi. These findings support the application of these compounds in the development of new antimicrobial agents (Asiri, Muhsinah, Alsayari, Venkatesan, Al‐Ghorbani, & Mabkhot, 2021).

Safety And Hazards

Safety data sheets indicate that compounds related to 3-Amino-5-phenylthiophene may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid ingestion and inhalation, and to use personal protective equipment when handling these compounds .

properties

IUPAC Name

5-phenylthiophen-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NS/c11-9-6-10(12-7-9)8-4-2-1-3-5-8/h1-7H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQNDKVSFMBAOLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CS2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50573678
Record name 5-Phenylthiophen-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50573678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-5-phenylthiophene

CAS RN

75782-81-9
Record name 5-Phenylthiophen-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50573678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A mixture of methyl 3-amino-5-phenylthiophene-2-carboxylate (2.50 g, 10.7 mmol), 3.5 mL of N-methylpiperazine and 12 mL of N-methylpyrrolidinone is heated at 160° C. for 4 hours. The reaction mixture is cooled to room temperature and poured into 100 mL of water. The solids are collected by filtration washing with 50 mL of water. Ethyl acetate and hexane are added and the filtrate is decanted off from the gummy black residue. The filtrate is concentrated to provide 850 mg of 5-phenyl-3-thienylamine as a yellow solid, mp 76–78° C.; 1H NMR (DMSO-d6) δ 4.87 (s, 2H), 5.98 (d, J=1.5 Hz, 1H), 6.95 (d, J=1.5 Hz, 1H), 7.28 (m, 1H), 7.37 (t, J=7 Hz, 2H), 7.53 (d, J=7 Hz, 2H); MS 176.2 (M+H)+.
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2.5 g
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12 mL
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100 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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